Hexaaminecobalt trichloride

Description

Properties

IUPAC Name |

azane;cobalt(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGZYGSWFSYFI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CoH18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Hexaminecobalt(III) trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10534-89-1 | |

| Record name | Hexaamminecobalt trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAAMINECOBALT TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240056WZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexaaminecobalt(III) Chloride: A Comprehensive Technical Guide on its Physicochemical Properties and Characterization

Abstract

Hexaaminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, stands as a cornerstone compound in the field of coordination chemistry. First synthesized by Fremy, it was central to Alfred Werner's development of coordination theory, for which he was awarded the Nobel Prize.[1][2] This technical guide provides an in-depth exploration of the physical and chemical properties of hexaaminecobalt(III) chloride, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and electronic properties, stability, and reactivity, underpinned by detailed experimental protocols for its synthesis and characterization. This document aims to be a comprehensive resource, blending established knowledge with practical insights for laboratory applications.

Introduction: The Archetypal Werner Complex

Hexaaminecobalt(III) chloride is an inorganic salt consisting of the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, and three chloride anions.[1][2] The central cobalt atom is in the +3 oxidation state and is octahedrally coordinated by six ammonia ligands.[3] This complex is a classic example of a kinetically inert, low-spin d⁶ system, a property that contributes to its remarkable stability.[1][3] Its historical significance and well-defined properties make it an ideal model compound for studying fundamental principles of coordination chemistry, including crystal field theory and electronic spectroscopy.[3] In contemporary research, it finds applications in structural biology for stabilizing nucleic acid structures for X-ray crystallography and NMR studies, and as a precursor for the synthesis of other cobalt complexes.[1][2][4][5]

Molecular Structure and Bonding

The core of hexaaminecobalt(III) chloride's properties lies in its structure. The [Co(NH₃)₆]³⁺ cation exhibits a near-perfect octahedral geometry, with the cobalt atom at the center and the six ammonia ligands at the vertices.[3]

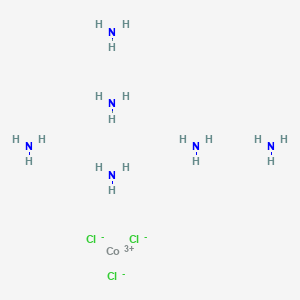

Figure 1: Structure of the [Co(NH₃)₆]³⁺ cation, depicting the octahedral coordination of ammonia ligands around the central cobalt(III) ion.

The Co-N bonds are strong covalent linkages. As a d⁶ complex, the cobalt(III) ion has its six d-electrons paired in the lower energy t₂g orbitals, resulting in a low-spin, diamagnetic configuration.[1][6] This electronic arrangement is a direct consequence of the strong ligand field exerted by the six ammonia ligands, which splits the d-orbitals to a large extent. This configuration explains the complex's kinetic inertness; substitution of the ammonia ligands is energetically unfavorable.[1][3] The cation obeys the 18-electron rule, further contributing to its stability.[1][6]

The overall solid-state structure is an ionic lattice, with the [Co(NH₃)₆]³⁺ cations and Cl⁻ anions held together by electrostatic forces. Hydrogen bonding between the hydrogen atoms of the ammonia ligands and the chloride ions also plays a role in the crystal packing.[2]

Physical Properties

The physical characteristics of hexaaminecobalt(III) chloride are well-documented and are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | [Co(NH₃)₆]Cl₃ | [1][4] |

| Molecular Weight | 267.48 g/mol | [1][4][6] |

| Appearance | Yellow to orange crystalline powder | [1][2][4] |

| Density | 1.71 g/cm³ at 25 °C | [1][2][4] |

| Melting Point | Decomposes at approximately 217 °C | [2][5][7] |

| Solubility in Water | 0.26 M at 20 °C | [1][2][6] |

| Solubility in other solvents | Soluble in ammonia; insoluble in ethanol | [5][6] |

| Magnetic Properties | Diamagnetic | [1][6] |

The distinctive orange-yellow color of the compound is due to d-d electronic transitions within the cobalt(III) center, which will be discussed in the spectroscopic properties section.[3]

Chemical Properties

Stability and Inertness

A defining chemical feature of hexaaminecobalt(III) chloride is its kinetic inertness.[3] The strong Co-N bonds and the stable low-spin d⁶ electron configuration make the complex resistant to ligand substitution reactions under normal conditions.[1] This stability is so pronounced that the compound can be recrystallized from concentrated hydrochloric acid without the ammonia ligands being protonated and replaced by water or chloride ions.[1][6] This contrasts sharply with labile ammine complexes like [Ni(NH₃)₆]Cl₂, which decompose rapidly in acidic solutions.[1][6]

Thermal Decomposition

Upon heating, hexaaminecobalt(III) chloride undergoes thermal decomposition.[1] The process is complex and the mechanism can vary depending on the atmosphere (e.g., air or inert).[8] Studies have shown that the decomposition is initiated by an electron transfer from a ligand or an outer-sphere chloride ion to the cobalt(III) center, forming a less stable cobalt(II) complex.[9] This is followed by the loss of ammonia ligands and the formation of various products, including cobalt(II) chloride, ammonium chloride, and nitrogen gas.[9][10] A proposed overall reaction is: 6[Co(NH₃)₆]Cl₃ → 6CoCl₂ + 6NH₄Cl + N₂ + 28NH₃[10]

Anion Exchange Reactions

While the inner coordination sphere is inert, the outer-sphere chloride ions can be readily exchanged with other anions.[1][3] This allows for the synthesis of a variety of hexaaminecobalt(III) salts, such as the bromide, iodide, nitrate, and acetate salts, by metathesis reactions.[1][6] These salts often exhibit different colors and solubilities.[1]

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of hexaaminecobalt(III) chloride are fundamental for its use in research.

Figure 2: A typical workflow for the synthesis, purification, and characterization of hexaaminecobalt(III) chloride.

Experimental Protocol: Synthesis

This protocol describes a common laboratory synthesis of hexaaminecobalt(III) chloride from cobalt(II) chloride.[1][6][11]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Activated charcoal

-

Concentrated aqueous ammonia (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Ice

Procedure:

-

In a fume hood, dissolve a specified amount of CoCl₂·6H₂O and NH₄Cl in deionized water in a flask.

-

Add a small amount of activated charcoal to the solution.

-

Cool the flask in an ice bath and slowly add concentrated aqueous ammonia.

-

While keeping the solution cool, add 30% H₂O₂ dropwise with constant stirring. This oxidizes the Co(II) to Co(III). The solution should turn a deep reddish-brown.

-

Slowly heat the mixture to about 60-70 °C for 20-30 minutes to complete the reaction and remove excess ammonia.

-

Filter the hot solution to remove the charcoal.

-

To the hot filtrate, slowly add concentrated HCl. The product will precipitate as orange-yellow crystals.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water, followed by ethanol.

-

Dry the product in a desiccator.

Experimental Protocol: Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to observe the d-d electronic transitions of the complex.

Procedure:

-

Prepare a dilute aqueous solution of the synthesized [Co(NH₃)₆]Cl₃ of a known concentration.

-

Record the UV-Vis spectrum from approximately 300 to 600 nm using a spectrophotometer, with deionized water as a blank.

-

Two main absorption bands are expected. The lower energy band corresponds to the ¹A₁g → ¹T₁g transition, and the higher energy band corresponds to the ¹A₁g → ¹T₂g transition.[12][13][14]

| Transition | Approximate λ_max | Appearance |

| ¹A₁g → ¹T₁g | ~475 nm | Visible as a shoulder |

| ¹A₁g → ¹T₂g | ~340 nm | Stronger absorption |

The presence of these two bands confirms the octahedral d⁶ electronic structure of the cobalt(III) complex.[12][14]

Experimental Protocol: Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the coordinated ammonia ligands.

Procedure:

-

Prepare a KBr pellet containing a small amount of the dried product or use an ATR-FTIR spectrometer.

-

Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

-

Key vibrational bands to identify include:

-

N-H stretching vibrations (~3200-3300 cm⁻¹)

-

Degenerate NH₃ deformation (~1600 cm⁻¹)

-

Symmetric NH₃ deformation (~1300-1350 cm⁻¹)

-

NH₃ rocking (~800-850 cm⁻¹)

-

Co-N stretching (~400-500 cm⁻¹)

-

The presence of these bands confirms the coordination of ammonia to the cobalt center.[12][15]

Applications in Research and Development

Hexaaminecobalt(III) chloride is more than a historical artifact; it is a valuable tool in modern research:

-

Structural Biology: The trivalent cation, [Co(NH₃)₆]³⁺, is used to induce and stabilize specific conformations of DNA and RNA, such as the B-to-Z DNA transition.[1][4] Its ability to interact with the phosphate backbone aids in the crystallization of nucleic acids for X-ray diffraction studies.[1][2][4]

-

Precursor in Coordination Chemistry: It serves as a starting material for the synthesis of other cobalt(III) complexes through anion exchange or, under more forcing conditions, ligand substitution reactions.[3]

-

Antiviral Research: Studies have explored the potential of hexaaminecobalt(III) chloride as a broad-spectrum antiviral agent, showing activity against viruses such as HIV and Ebola virus.[2][16]

Safety and Handling

Hexaaminecobalt(III) chloride is considered hazardous.[17] It may cause skin and respiratory sensitization and is suspected of causing cancer.[17][18][19] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[20][21] It is incompatible with strong oxidizing agents.[4][5][18]

Conclusion

Hexaaminecobalt(III) chloride remains a profoundly important compound in chemistry. Its well-defined physical and chemical properties, rooted in its stable electronic structure and octahedral geometry, make it an excellent subject for both pedagogical demonstration and advanced research. From its foundational role in coordination theory to its modern applications in structural biology and medicinal chemistry, [Co(NH₃)₆]Cl₃ continues to be a versatile and valuable chemical entity. This guide has provided a detailed overview of its properties and the experimental methodologies for its study, offering a solid foundation for its application in the laboratory.

References

- Hexamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃) - Laboratory Notes. (2025, July 13). [Source not available].

- The Mechanism of the Thermal Decomposition of Hexamminecobalt (III) Chloride. Bulletin of the Chemical Society of Japan.

- Crystal structure of hexaamminecobalt(III) tetrachlorozincate(II) chloride, [Co(NH3)6][ZnCl4] Cl. (1970). Inorganic Chemistry.

- Hexaamminecobalt(III) chloride. In Wikipedia.

- Synthesis of hexaammine cobalt (iii) chloride. (2015, May 27). Slideshare.

- Cobalt(III) hexammine chloride. chemeurope.com.

- Itodo, M. O., Mubarak, I., & John, D. S. (2021). SYNTHESIS, CHARACTERIZATION AND MICROBIAL ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE. Innovative Journal of Science, 3(3), 195-202.

- Hexaamminecobalt(III) chloride, 99%. PubChem.

- Zivkovic, Z. D. (1988). Thermal decomposition of hexamminecobalt(III) chloride. Journal of Thermal Analysis, 34(1), 99-103.

- du Bois, A., & Abriel, W. (1989). Structure of hexaamminecobalt(III) chloride hexachlorotellurate(IV) 1.64-water. Acta Crystallographica Section C, 45(12), 1986-1988.

- Hexaamminecobalt(III) chloride - SAFETY DATA SHEET. (2024, January 26). [Source not available].

- Hexaamminecobalt(III) chloride. Grokipedia.

- [Hexaamminecobalt(III)] Dichloride Permanganate—Structural Features and Heat-Induced Transformations into (CoII,MnII)(CoIII,MnIII)2O4 Spinels. (2022). MDPI.

- Cobalt Complexes: Introduction and Spectra Analysis. (2019). Semantic Scholar.

- Kinetics and Mechanism of the Thermal Decomposition of Hexaamminecobalt(III) and Aquopentaamminecobalt(III) Ions in Acidic Aqueous Solution. ResearchGate.

- Second-sphere coordination in anion binding: Synthesis and characterization of hexaamminecobalt(III) salts... ResearchGate.

- SYNTHESIS, CHARACTERIZATION AND MICROBIAL ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE. Innovative Journal of Science.

- Hexaamminecobalt (III) Chloride. Scribd.

- Mechanism of the Thermal Decomposition of Hexamminecobalt(III) Chloride. Bulletin of the Chemical Society of Japan.

- Infrared data for salts containing the [Co(NH 3 ) 6 ] 3þ cation. ResearchGate.

- Hexamminecobalt (III) Chloride as a Broad-Spectrum Antiviral Complex. ResearchGate.

- Hexaaminecobalt trichloride. PubChem.

- Solved This is a UV-vis spectrum of Hexamminecobalt (III). Chegg.com.

- UV-Vis spectrum obtained for the hexaminocobalt chloride (III). ResearchGate.

Sources

- 1. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. usbio.net [usbio.net]

- 5. HEXAAMMINECOBALT(III) CHLORIDE | 10534-89-1 [chemicalbook.com]

- 6. Cobalt(III)_hexammine_chloride [chemeurope.com]

- 7. 10534-89-1 CAS MSDS (HEXAAMMINECOBALT(III) CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. akjournals.com [akjournals.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Solved This is a UV-vis spectrum of Hexamminecobalt (III) | Chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.rasetass.org [journals.rasetass.org]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.no [fishersci.no]

- 19. bio.vu.nl [bio.vu.nl]

- 20. chemicalbook.com [chemicalbook.com]

- 21. cloudfront.zoro.com [cloudfront.zoro.com]

Foundational Principles: The Chemistry of Cobalt(III) Ammine Complex Formation

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Hexaaminecobalt(III) Chloride

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of hexaaminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, a compound of significant historical and educational importance in coordination chemistry.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for specific procedural choices, and the self-validating mechanisms that ensure a high-purity final product suitable for research applications. The synthesis involves the catalyzed oxidation of cobalt(II) in an ammoniacal solution, followed by a robust purification protocol.[1][2][3] This guide is intended for researchers, chemists, and students in advanced laboratory settings, providing them with the expertise to produce and validate this archetypal Werner complex.[2]

The synthesis of hexaaminecobalt(III) chloride is a classic example of stabilizing a higher oxidation state of a transition metal through coordination. In aqueous solution, the Co³⁺ ion is a powerful oxidizing agent, but when coordinated by six ammonia ligands, its stability increases dramatically.[4] The resulting [Co(NH₃)₆]³⁺ cation is a low-spin, diamagnetic d⁶ complex that is kinetically inert, a key property that facilitates its isolation and purification.[1][2][3]

The Oxidation of Cobalt(II) to Cobalt(III)

The synthesis begins with a stable cobalt(II) salt, typically cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). The central cobalt(II) ion is then oxidized to cobalt(III) in the presence of an excess of ammonia, which serves as the ligand. The overall balanced chemical equation for the air-oxidation method is:

4CoCl₂ + 4NH₄Cl + 20NH₃ + O₂ → 4[Co(NH₃)₆]Cl₃ + 2H₂O [5][6]

Alternatively, a stronger oxidizing agent like hydrogen peroxide can be used, which is particularly common in teaching labs due to the faster reaction time.[7][8][9] In this case, the reaction proceeds as follows:

2CoCl₂ + 2NH₄Cl + 10NH₃ + H₂O₂ → 2[Co(NH₃)₆]Cl₃ + 2H₂O

The Role of the Catalyst and Ligand Environment

Activated charcoal is a critical component in this synthesis, acting as a catalyst.[4][7][10] It provides a high-surface-area reaction site, facilitating the oxidation of the cobalt(II) ammine complex by the oxidizing agent (either atmospheric oxygen or hydrogen peroxide).[10] The presence of ammonium chloride (NH₄Cl) and a high concentration of aqueous ammonia (NH₃) creates a buffered, ligand-rich environment. This high concentration of ammonia ligands ensures the formation of the fully coordinated hexaammine complex rather than pentaammine or other species.[11]

Reagents and Equipment

Reagent Specifications

A summary of the necessary reagents is provided in the table below. It is crucial to use reagents of appropriate purity to minimize contaminants in the final product.

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Quantity | Purpose |

| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O | 237.93 | 12.0 g | Cobalt source |

| Ammonium Chloride | NH₄Cl | 53.49 | 8.0 g | Buffer/Chloride source |

| Concentrated Aqueous Ammonia | NH₃ | 17.03 | 25 mL | Ligand source |

| Activated Decolorizing Charcoal | C | 12.01 | ~2 g | Catalyst |

| 20-volume Hydrogen Peroxide | H₂O₂ | 34.01 | 5 mL | Oxidizing Agent |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~15 mL | Acidification/Precipitation |

| Ethanol (60% and 95%) | C₂H₅OH | 46.07 | 25 mL each | Washing solvent |

| Distilled/Deionized Water | H₂O | 18.02 | As needed | Solvent |

Equipment Assembly

Standard laboratory glassware is required, including:

-

A 250 mL Buchner or Erlenmeyer flask with a side-arm for aeration[6][10]

-

A Buchner funnel and filter paper for vacuum filtration[4][12]

-

Beakers (various sizes)

-

Graduated cylinders

-

A hot plate

-

An ice-water bath

Experimental Protocol: Synthesis and Purification

This protocol is divided into two main parts: the initial synthesis of the crude product and its subsequent purification by recrystallization.

Part A: Synthesis of Crude [Co(NH₃)₆]Cl₃

The workflow for the synthesis of the crude product is outlined below.

Figure 1: Workflow for the synthesis of crude Hexaaminecobalt(III) chloride.

Step-by-Step Methodology:

-

In a 250 mL flask, combine approximately 12 g of cobalt(II) chloride hexahydrate and 8 g of ammonium chloride with 20 mL of distilled water.[7][8] Stir until the salts are mostly dissolved.

-

Add approximately 2 grams of activated decolorizing charcoal to the mixture.[7][8]

-

Perform this step in a well-ventilated fume hood. Carefully add 25 mL of concentrated aqueous ammonia to the flask. The solution will turn from a reddish color to a blue or brown slurry.

-

Cool the flask in an ice-water bath until the temperature is below 10°C.[8][9] This is a critical step to control the exothermic reaction with the oxidizing agent.

-

While maintaining the low temperature and stirring, slowly add 5 mL of 20-volume hydrogen peroxide dropwise.[7][8] A vigorous reaction with effervescence will occur as the Co(II) is oxidized to Co(III).

-

Once the addition of peroxide is complete and the initial vigorous reaction has subsided, gently heat the mixture in a water bath to approximately 60°C for about 30 minutes to ensure the reaction goes to completion.[8][13]

-

Cool the flask thoroughly in an ice-water bath to precipitate the crude, orange-yellow product.[7][13]

-

Collect the crude solid, which is mixed with charcoal, by vacuum filtration using a Buchner funnel.[7][8] Do not discard the solid.

Part B: Purification via Recrystallization

The primary impurity is the activated charcoal, along with any unreacted starting materials or side products. Recrystallization is a highly effective method for purification.[7][13][14]

Figure 2: Workflow for the purification of Hexaaminecobalt(III) chloride.

Step-by-Step Methodology:

-

Prepare a solution of 100 mL of water acidified with approximately 3 mL of concentrated HCl and bring it to a boil.[7][8]

-

Transfer the filter paper containing the crude solid and charcoal into the boiling, acidified water. Stir to dissolve the hexaaminecobalt(III) chloride. The complex is soluble in hot water, while the charcoal is not.[7][13] The acidic condition prevents the formation of cobalt hydroxides.

-

While the solution is still hot, perform a vacuum filtration (hot filtration) to remove the insoluble charcoal.[7][8][11] The filtrate, which contains the dissolved product, should be collected in a clean flask.

-

To the hot filtrate, add 10 mL of concentrated HCl.[7][13] The addition of excess chloride ions reduces the solubility of the ionic product via the common ion effect, promoting crystallization.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to maximize the precipitation of the pure orange crystals.[7][12]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals sequentially with small portions of 60% ethanol and then 95% ethanol to remove any residual HCl and water.[6][12]

-

Dry the final product on a watch glass or in a desiccator. The final product should be fine, orange-yellow crystals.[2][11]

Product Characterization

To validate the identity and purity of the synthesized [Co(NH₃)₆]Cl₃, several analytical techniques can be employed:

-

FTIR Spectroscopy: The presence of the Co-N bond can be confirmed by an absorption band around 3284 cm⁻¹.[3][8]

-

Conductivity Measurement: A solution of the complex should exhibit molar conductivity consistent with a 1:3 electrolyte, confirming the presence of three free chloride ions.[3]

-

UV-Visible Spectroscopy: The electronic spectrum is characterized by d-d transitions of the Co(III) ion in an octahedral field.[3]

Safety and Waste Management

Reagent-Specific Hazards

-

Cobalt(II) Chloride: Harmful if swallowed and may cause an allergic skin reaction. It is a suspected carcinogen.[15][16][17]

-

Concentrated Ammonia & Hydrochloric Acid: Both are corrosive and cause severe skin burns and eye damage. Vapors are highly irritating to the respiratory system. Always handle in a fume hood.[6]

-

Hydrogen Peroxide (20-vol): Strong oxidizer. Corrosive. Avoid contact with skin and eyes.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when performing this synthesis:

-

A lab coat.[15]

-

Chemically resistant gloves (e.g., nitrile).[16]

-

All handling of concentrated ammonia, hydrochloric acid, and the initial reaction should be conducted within a certified chemical fume hood.[19]

Waste Disposal

All aqueous waste containing cobalt salts should be collected in a designated hazardous waste container for heavy metals. Do not pour it down the drain.[15][16] Follow all local and institutional regulations for chemical waste disposal.

References

- Tutorsglobe.com. Preparation of Hexaamminecolbalt (III) Chloride, Chemistry tutorial.

- Scribd. Hexaamminecobalt(III) Chloride Synthesis Protocol | PDF | Ammonia | Hydrochloric Acid.

- Studylib. Hexamminecobalt(III) Chloride Synthesis & Analysis Lab Manual.

- Scribd. Preparation of Hexaaminecobalt (III) Chloride | PDF | Properties Of Water.

- Wikipedia. Hexaamminecobalt(III) chloride.

- Scribd. Hexaamminecobalt (III) Chloride | PDF | Ammonia | Chemistry.

- ESPI Metals. Cobalt - ESPI Metals.

- Lantheus. Cobalt 57 (Co) Handling Precautions.

- Laboratory Notes. Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃).

- ResearchGate. Second-sphere coordination in anion binding: Synthesis and characterization of hexaamminecobalt(III) salts.

- RASETASS Journals. SYNTHESIS, CHARACTERIZATION AND MICROBIAL ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE.

- Slideshare. Synthesis of hexaammine cobalt (iii) chloride | PDF.

- Labguider. Synthesis of Hexaamminecobalt(iII) Chloride.

- NJ.gov. COBALT HAZARD SUMMARY.

- Scribd. Hexaamminecobalt (III) Chloride | PDF | Ammonia | Chemistry.

- Scribd. Co (NH3) 6 | PDF | Molecules | Chemistry.

- CUNY. Experiment 6 Preparation of an Inorganic Cobalt Complex: Co(NH3)nCl3.

- IJSER. Production and Estimation of the Rate of Formation of a Complex, Co (NH3)63 from a Labile Complex.

- YouTube. Synthesis of Hexaammine Cobalt (III) Chloride.

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. labguider.com [labguider.com]

- 5. scribd.com [scribd.com]

- 6. studylib.net [studylib.net]

- 7. scribd.com [scribd.com]

- 8. journals.rasetass.org [journals.rasetass.org]

- 9. Page loading... [wap.guidechem.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. tutorsglobe.com [tutorsglobe.com]

- 13. scribd.com [scribd.com]

- 14. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]

- 15. echemi.com [echemi.com]

- 16. Cobalt - ESPI Metals [espimetals.com]

- 17. nj.gov [nj.gov]

- 18. lantheus.com [lantheus.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Understanding the Werner complex structure of [Co(NH3)6]Cl3

An In-depth Technical Guide to the Werner Complex: [Co(NH₃)₆]Cl₃

This guide provides a comprehensive examination of hexaamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, a cornerstone compound in the development of coordination chemistry. We will dissect its structure, validate its formulation through classical and modern experimental techniques, and explore the theoretical framework that defines its existence and properties. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of coordination complexes.

Foreword: A Dream that Reshaped Chemistry

Before 1893, the nature of bonding in metal-ammonia salts, such as CoCl₃·6NH₃, was a profound mystery. Existing valence theories could not account for how stable molecules like NH₃ could bind to an already "saturated" metal salt. The prevailing models were inadequate, leading to convoluted and incorrect structural proposals.[1]

The breakthrough came from Alfred Werner, who, in a flash of insight one night in 1892, conceived a revolutionary theory that would form the bedrock of modern coordination chemistry.[2] His work, which earned him the Nobel Prize in Chemistry in 1913, introduced the concepts of primary and secondary valencies and the coordination sphere, fundamentally changing our understanding of chemical bonding in inorganic compounds.[2][3][4][5] The complex [Co(NH₃)₆]Cl₃ was central to his research and serves as the quintessential example of his groundbreaking ideas.

Part 1: The Core of Werner's Theory: Primary and Secondary Valency

Werner's genius was to propose that metals in coordination compounds exhibit two distinct types of valencies.[6][7][8][9]

-

Primary Valency (Hauptvalenz): This corresponds to the oxidation state of the central metal ion. It is ionizable and non-directional. In [Co(NH₃)₆]Cl₃, the cobalt atom has an oxidation state of +3. This primary valency is satisfied by the three negatively charged chloride ions (Cl⁻).[4][8]

-

Secondary Valency (Nebenvalenz): This is the coordination number of the central metal ion, representing the number of ligands directly bonded to it. This valency is non-ionizable and directional, meaning it determines the specific geometry of the complex. For [Co(NH₃)₆]Cl₃, the secondary valency is 6, satisfied by the six neutral ammonia (NH₃) molecules.[6][7][9]

This dual-valency model led to the concept of the coordination sphere , which encloses the central metal ion and the ligands directly attached to it. In modern formulation, this is represented by the square brackets: [Co(NH₃)₆]³⁺ . The species outside the brackets are counter-ions, present to balance the charge of the complex ion.

Werner further postulated that a fixed coordination number (secondary valency) implies a definite spatial arrangement. By examining the number of isomers for related compounds like [Co(NH₃)₄Cl₂]Cl, he correctly deduced an octahedral geometry for complexes with a coordination number of six.[1][4]

Caption: Werner's representation of [Co(NH₃)₆]Cl₃.

Part 2: Experimental Validation: A Self-Validating System

Werner's theory was not merely a postulate; it was rigorously supported by experimental evidence that elegantly distinguished between the proposed types of valencies.[10]

Molar Conductivity Measurements

Causality: The electrical conductivity of an aqueous solution is directly proportional to the number of mobile ions it contains. By measuring the molar conductivity of a dissolved complex, one can effectively "count" the number of ions it dissociates into.[10][11][12]

Protocol:

-

Prepare equimolar solutions of the cobalt-ammine complexes and a series of known simple salts (e.g., NaCl, CaCl₂, LaCl₃) in distilled water.

-

Calibrate a conductivity meter using standard KCl solutions.

-

Measure the conductivity of each solution at a constant temperature.

-

Calculate the molar conductivity (Λₘ), which normalizes the conductivity to the concentration of the solute.

Analysis: For [Co(NH₃)₆]Cl₃, the dissociation is: [Co(NH₃)₆]Cl₃ (s) → [Co(NH₃)₆]³⁺ (aq) + 3Cl⁻ (aq)

This produces four ions. The measured molar conductivity is therefore high, comparable to that of a 1:3 electrolyte like LaCl₃. This result strongly supports the idea that the three chloride ions are not bound to the cobalt and are free in solution.[13]

Gravimetric Analysis via Precipitation

Causality: Ionic bonds are readily broken in solution, whereas coordinate covalent bonds within a stable complex are not. By adding a reagent that selectively precipitates the free counter-ions, one can quantify them and differentiate them from ligands within the coordination sphere.

Protocol:

-

Accurately weigh a sample of the complex and dissolve it in distilled water.

-

Add an excess of aqueous silver nitrate (AgNO₃) solution.

-

Only the ionizable chloride ions (counter-ions) will react with Ag⁺ to form a silver chloride (AgCl) precipitate: Cl⁻ (aq) + Ag⁺ (aq) → AgCl (s)

-

Carefully filter, wash, dry, and weigh the AgCl precipitate.

-

From the mass of AgCl, calculate the moles of chloride precipitated per mole of the complex.

Analysis: For [Co(NH₃)₆]Cl₃, this experiment shows that all three chloride ions are immediately precipitated, confirming their status as counter-ions satisfying the primary valency.[6][7]

Data Summary: The Cobalt(III)-Ammine Series

The power of Werner's approach is most evident when comparing a series of related complexes.

| Werner's Formula | Modern Formula | Color | Precipitated Cl⁻ per Formula Unit | Total Ions in Solution | Molar Conductivity |

| CoCl₃·6NH₃ | [Co(NH₃)₆]Cl₃ | Yellow-Orange | 3 | 4 | High (1:3 Electrolyte) |

| CoCl₃·5NH₃ | [Co(NH₃)₅Cl]Cl₂ | Purple | 2 | 3 | Medium (1:2 Electrolyte) |

| CoCl₃·4NH₃ | trans-[Co(NH₃)₄Cl₂]Cl | Green | 1 | 2 | Low (1:1 Electrolyte) |

| CoCl₃·4NH₃ | cis-[Co(NH₃)₄Cl₂]Cl | Violet | 1 | 2 | Low (1:1 Electrolyte) |

Data compiled from multiple sources.[1][4][7][12]

Caption: Experimental workflow for validating the structure of [Co(NH₃)₆]Cl₃.

Part 3: A Modern Perspective on Structure and Bonding

While Werner's theories were revolutionary and correct, modern techniques provide a more detailed picture of the complex.

X-ray Crystallography

The definitive, unambiguous confirmation of the structure comes from single-crystal X-ray diffraction.

Results:

-

Geometry: Confirms the octahedral arrangement of the six NH₃ ligands around the central cobalt ion.[14]

-

Coordination Sphere: The Co-N bond lengths are uniform, indicating six equivalent coordinate covalent bonds. The [Co(NH₃)₆]³⁺ cation is a discrete, stable entity.[14][15]

-

Counter-Ions: The Cl⁻ ions are located in the crystal lattice and are not directly bonded to the cobalt atom. Their positions are determined by electrostatic interactions and hydrogen bonding with the ammine ligands.[16]

| Parameter | Value |

| Crystal System | Monoclinic (typical) |

| Space Group | C2/m (typical) |

| Co-N Bond Length | ~1.97 Å |

| N-Co-N Bond Angle | ~90° and 180° |

Representative data from crystallographic studies.[14][15]

Electronic Structure and Stability

Modern bonding theories, such as Ligand Field Theory (LFT), explain the properties of the complex at an electronic level.

-

Configuration: Cobalt(III) is a d⁶ metal ion.

-

Ligand Field: Ammonia (NH₃) is a strong-field ligand. In an octahedral environment, it causes a large energy splitting (Δₒ) between the t₂g and e₉ orbitals.

-

Spin State: The large Δₒ forces the six d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ e₉⁰).

-

Magnetism: With no unpaired electrons, the [Co(NH₃)₆]³⁺ complex is diamagnetic .[17]

-

Kinetic Inertness: The low-spin d⁶ configuration is exceptionally stable, a key reason for the complex's kinetic inertness. The NH₃ ligands are tightly bound and do not readily dissociate, even in concentrated acid.[17]

UV-Visible Spectroscopy

The distinct orange-yellow color of [Co(NH₃)₆]Cl₃ is a direct consequence of its electronic structure. The complex absorbs light in the violet-blue region of the spectrum, and the color we perceive is the complementary transmitted light. The absorption is due to spin-allowed d-d electronic transitions.

These absorption bands are characteristic of the [Co(NH₃)₆]³⁺ ion and are used for its quantitative analysis.

Part 4: Synthesis and Key Applications

Laboratory Synthesis Protocol

The synthesis involves the oxidation of a more stable Cobalt(II) salt in the presence of a high concentration of ammonia and a catalyst.

Reaction: 2CoCl₂·6H₂O + 2NH₄Cl + 8NH₃ + H₂O₂ → 2[Co(NH₃)₆]Cl₃ + 14H₂O

Methodology:

-

Preparation: In a fume hood, dissolve ~8 g of ammonium chloride and ~12 g of cobalt(II) chloride hexahydrate in ~20 mL of distilled water in a conical flask.[21][22]

-

Catalyst Addition: Add a small amount (~0.5-1 g) of activated decolorizing charcoal. The charcoal acts as a catalyst, facilitating the oxidation of Co(II) to Co(III).[21][22][23]

-

Ammonia Addition: Gently heat the solution to near boiling, then cool under a tap. Add ~25 mL of concentrated aqueous ammonia and cool the mixture in an ice bath to below 10°C.[21][22]

-

Oxidation: Slowly and carefully add ~5 mL of 20-volume (6%) hydrogen peroxide dropwise to the cold solution. H₂O₂ is the oxidizing agent. An exothermic reaction will occur.[21][22]

-

Crystallization: After the reaction subsides, gently heat the solution to about 60°C for 20-30 minutes to complete the reaction and decompose excess peroxide.

-

Purification: Filter the hot solution to remove the charcoal. Add ~10 mL of concentrated HCl to the filtrate and cool in an ice bath to precipitate the orange-yellow crystals of [Co(NH₃)₆]Cl₃.[22][23]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 60% ethanol, followed by 95% ethanol to aid drying. Air dry the final product.[23][24]

Applications in Research and Development

While primarily of academic importance, [Co(NH₃)₆]³⁺ has specific, high-value applications:

-

Structural Biology: The trivalent cation is widely used in X-ray crystallography and NMR studies of nucleic acids (DNA and RNA). It effectively stabilizes the tertiary structure of the negatively charged phosphate backbone, facilitating the growth of high-quality crystals for structural determination.[17][25]

-

Model Compound: It remains a critical model system for research into electron transfer mechanisms, ligand substitution reactions, and the fundamental principles of coordination chemistry.[26]

-

Precursor Material: It serves as a starting material for the synthesis of other cobalt(III) complexes.[17][26]

Conclusion

References

- What is Werner's Theory of Coordination Compounds? - BYJU'S. (n.d.).

- Alfred Werner Legacy - Confinity. (n.d.).

- Alfred Werner | Nobel Prize-Winning Swiss Chemist | Britannica. (2025).

- Werner's Theory of Coordination Compounds - Allen. (n.d.).

- Werner's Theory of Coordination Compounds | CK-12 Foundation. (n.d.).

- Alfred Werner - Wikipedia. (n.d.).

- Alfred Werner – Facts - NobelPrize.org. (2026).

- Werner's theory | PDF - Slideshare. (n.d.).

- Alfred Werner Definition - Intro to Chemistry Key Term | Fiveable. (n.d.).

- Werner's Theory of Coordination Compounds | NCERT 12 Chemistry. (n.d.).

- SYNTHESIS, CHARACTERIZATION AND MICROBIAL ACTIVITIES OF HEXAAMINECOBALT(III) CHLORIDE - RASETASS Journals. (2021).

- Preparation of Hexaamminecolbalt (III) Chloride, Chemistry tutorial - Tutorsglobe.com. (n.d.).

- Alfred Werner - 100 years Nobel Prize anniversary - Swiss Chemical Society. (n.d.).

- 24.1: Werner's Theory of Coordination Compounds - Chemistry LibreTexts. (2023).

- Hexaamminecobalt (III) Chloride | PDF | Ammonia | Chemistry - Scribd. (n.d.).

- 'Counting ions' in Alfred Werner's coordination chemistry using electrical conductivity measurements | Educación Química - Elsevier. (n.d.).

- Synthesis of hexaammine cobalt (iii) chloride | PDF - Slideshare. (n.d.).

- Werner Theory | PDF | Mole (Unit) | Valence (Chemistry) - Scribd. (n.d.).

- Synthesis of Hexaamminecobalt(iII) Chloride - Labguider. (2022).

- Write about the isomerism exhibited by the complex [Co(NH_3)_2(NO_2)]... - Filo. (2025).

- HEXAAMMINECOBALT(III) CHLORIDE | 10534-89-1 - ChemicalBook. (2025).

- UV–Vis spectra of [Co(NH3)6]Cl3/pyrazine solution mixture (a) before... - ResearchGate. (n.d.).

- Cobalt(III) hexammine trichloride - Chem-Impex. (n.d.).

- How many covalent bonds are there in [Co(NH3) 6] Cl3? - Quora. (2015).

- 'Counting ions' in Alfred Werner's coordination chemistry using electrical conductivity measurements - ResearchGate. (2025).

- COORDINATION COMPLEXES OF COBALT. (n.d.).

- Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃) - Laboratory Notes. (2025).

- Notes on Coordination compounds: Werner's Theory - Unacademy. (n.d.).

- 24.4: Isomerism in Coordination Complexes - Chemistry LibreTexts. (2023).

- Hexaamminecobalt(III) chloride - Wikipedia. (n.d.).

- Cobalt Amine Complex Kinetics: Isomerization & Synthesis - Studylib. (n.d.).

- UV-Vis spectrum obtained for the hexaminocobalt chloride (III). - ResearchGate. (n.d.).

- Structural Diversity of Hydrogen-Bonded Networks of [Co(NH3)6]3+ Complex Cations and Acetylenedicarboxylic Acid Anions. (n.d.).

- Cobalt Complexes: Introduction and Spectra Analysis - Semantic Scholar. (2019).

- First X-ray structure of hexaamminecobalt(III) salt with complex fluoroanion: Synthesis and characterization of [Co(NH3)6]X·SiF6·nH2O, where X = Cl, Br, I and NO3 and crystal structure of [Co(NH3)6]Cl·SiF6·2H2O - ResearchGate. (n.d.).

- SSCC 2851 EXPERIMENT 2: LINKAGE ISOMERISM COBALT (II) –AMMINE COMPLEX. (2018).

- Co (N H3)6 Cl3 | Cl18Co6H72N36-36 | CID 168308426 - PubChem. (n.d.).

- (Co (NH3) 6) Cl3 UV-Vis | PDF | Computers - Scribd. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alfred Werner | Nobel Prize-Winning Swiss Chemist | Britannica [britannica.com]

- 3. confinity.com [confinity.com]

- 4. Alfred Werner - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. byjus.com [byjus.com]

- 7. Werner's Theory Of Coordiantion Compounds [allen.in]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. Notes on Coordination compounds: Werner's Theory [unacademy.com]

- 11. ‘Counting ions’ in Alfred Werner’s coordination chemistry using electrical conductivity measurements | Educación Química [elsevier.es]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Co (N H3)6 Cl3 | Cl18Co6H72N36-36 | CID 168308426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. znaturforsch.com [znaturforsch.com]

- 16. researchgate.net [researchgate.net]

- 17. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. scribd.com [scribd.com]

- 21. journals.rasetass.org [journals.rasetass.org]

- 22. scribd.com [scribd.com]

- 23. labguider.com [labguider.com]

- 24. tutorsglobe.com [tutorsglobe.com]

- 25. HEXAAMMINECOBALT(III) CHLORIDE | 10534-89-1 [chemicalbook.com]

- 26. laboratorynotes.com [laboratorynotes.com]

An In-Depth Technical Guide to the Safe Handling of Hexaaminecobalt (III) Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Compound, Understanding the Risk

Hexaaminecobalt (III) chloride, [Co(NH₃)₆]Cl₃, is a coordination compound of significant utility in various scientific domains. As a classic Werner complex, its primary application in modern research, particularly in structural biology and drug development, is to stabilize the tertiary structures of nucleic acids like DNA and RNA for analysis by X-ray crystallography and NMR.[1][2][3] The trivalent cation, [Co(NH₃)₆]³⁺, effectively neutralizes the negatively charged phosphate backbone of these biomolecules, facilitating crystallization and structural determination. While indispensable, the compound's physicochemical properties necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe utilization of Hexaaminecobalt (III) chloride, grounded in established safety protocols and an understanding of its inherent hazards.

Hazard Identification and Health Effects

Hexaaminecobalt (III) chloride is classified as a hazardous substance and presents multiple health risks upon exposure.[4] A thorough understanding of these hazards is the foundation of a robust safety protocol.

Primary Health Hazards:

-

Respiratory and Skin Sensitization: The most significant risks are allergic reactions upon inhalation or skin contact.[5][6] Exposure can lead to asthma-like symptoms or contact dermatitis, which may be delayed in onset.[4][6]

-

Suspected Carcinogen: The compound is suspected of causing cancer.[5][6]

-

Irritation: It is irritating to the eyes, skin, and respiratory system.[4][7][8]

-

Acute Toxicity: The substance is considered harmful if swallowed, inhaled, or in contact with skin.[4][7]

Routes of Exposure:

-

Inhalation: Inhaling the dust is a primary route of exposure and can cause respiratory irritation and sensitization.[4]

-

Skin Contact: Direct contact can cause irritation and may lead to allergic skin reactions.[4][9] Absorption through damaged skin is possible.[4]

-

Eye Contact: The dust can cause serious eye irritation.[7]

-

Ingestion: Accidental ingestion may be harmful.[4]

The following table summarizes the GHS hazard classifications for Hexaaminecobalt (III) chloride.

| Hazard Classification | GHS Category | Hazard Statement |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5][6][9] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[5][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][10] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7][10] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7][10] |

| Hazardous to the Aquatic Environment | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[5] |

Physicochemical Properties

Understanding the compound's physical and chemical properties is essential for safe handling and storage.

| Property | Value |

| Chemical Formula | [Co(NH₃)₆]Cl₃[1][10] |

| Molar Mass | 267.48 g/mol [10] |

| Appearance | Orange, red, or brown crystalline powder[1][3][10] |

| Density | 1.71 g/cm³ at 25°C[3][8][10] |

| Melting Point | Decomposes upon heating (~217 °C)[2][8][11] |

| Solubility in Water | 0.26 M at 20°C[1][10] |

| Stability | Stable under recommended storage conditions[2][8][9] |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid Hexaaminecobalt (III) chloride that may generate dust, including weighing and transferring, must be performed inside a certified chemical fume hood.[12]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.[5][13]

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[4] Contact lenses should not be worn as they can trap and concentrate irritants.[4][7]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[4]

-

Skin and Body Protection: A full-length lab coat, buttoned, is required.[14] For tasks with a higher risk of spillage, impervious clothing may be necessary.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[4][6] The need for respiratory protection should be determined by a formal risk assessment.

Caption: Step-by-step workflow for safely handling Hexaaminecobalt (III) chloride.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][6][7][11]* Keep away from incompatible materials and foodstuff containers. [4][7]* Protect containers from physical damage and inspect regularly for leaks. [4] Incompatible Materials:

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions. [2][3][5][8][9]* Strong Acids and Halogens: Incompatible and may lead to hazardous reactions. [6][9][11]

Emergency Procedures

Immediate and correct response to an emergency is vital to mitigate harm.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [5][13]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. [13]Seek medical attention if irritation or a rash develops. [5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [14]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. [5] Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary. [13]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear full PPE, including respiratory protection. [5]4. Contain & Clean:

-

For minor spills , carefully sweep or vacuum up the solid material, avoiding dust generation. [4][7]Use a vacuum equipped with a HEPA filter.

-

Place the collected material into a labeled, sealed container for hazardous waste disposal. [13]5. Decontaminate: Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

-

-

Prevent Entry to Drains: Do not allow the spilled material to enter drains or waterways. [5][13]

Caption: Emergency response protocol for a Hexaaminecobalt (III) chloride spill.

Fire Fighting Measures:

-

The compound is not combustible. [4][7]* Use extinguishing media appropriate for the surrounding fire (e.g., dry chemical, CO₂, water spray). [5][13]* Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including hydrogen chloride, ammonia, and nitrogen oxides, can be generated under fire conditions. [4][9][11]

Waste Disposal

All waste containing Hexaaminecobalt (III) chloride, including contaminated labware and PPE, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers. * Disposal must be conducted through a licensed hazardous waste disposal company. [5]* Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal. [4]Do not discharge into sewers or waterways. [4]

References

- Hexaamminecobalt(III) chloride - Wikipedia. Wikipedia. [Link]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific. [Link]

- Hexaaminecobalt(III) chloride - ChemBK. (2024). ChemBK. [Link]

- Hexaamminecobalt(III) chloride - Grokipedia. Grokipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. HEXAAMMINECOBALT(III) CHLORIDE | 10534-89-1 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chembk.com [chembk.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

A Senior Application Scientist's Guide to the Aqueous Solubility of Hexaaminecobalt(III) Chloride

Abstract

Hexaaminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, is a cornerstone coordination compound with significant applications ranging from structural biology to inorganic synthesis.[1][2] Its utility is often dictated by its behavior in aqueous solutions. This in-depth technical guide provides a comprehensive examination of the factors governing the solubility of [Co(NH₃)₆]Cl₃. We will explore the fundamental principles of its dissolution, the pronounced effects of common ions and general ionic strength, the influence of pH on the stability of the complex, and the thermodynamic implications of temperature. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's aqueous behavior, supported by experimental protocols and data-driven insights.

Introduction: The Nature of Hexaaminecobalt(III) Chloride

Hexaaminecobalt(III) chloride is an archetypal Werner complex, consisting of a central cobalt(III) ion octahedrally coordinated to six ammonia (NH₃) ligands.[1][3][4] The resulting complex cation, [Co(NH₃)₆]³⁺, is associated with three chloride counter-ions.[3][4] The Co(III) center has a d⁶ electronic configuration and is a classic example of a kinetically inert, low-spin complex.[1][4] This inertness is a critical feature; the ammonia ligands are so tightly bound that the complex can be recrystallized from concentrated hydrochloric acid without decomposition, a testament to the strength of the cobalt-ammonia bonds.[1][4]

Upon dissolution in water, the salt dissociates to produce four ions: one complex cation and three chloride anions.[5]

[Co(NH₃)₆]Cl₃(s) ⇌ [Co(NH₃)₆]³⁺(aq) + 3Cl⁻(aq)

The solubility of this vibrant orange crystalline solid in pure water is approximately 0.26 M at 20°C.[1][4] However, this value is not a constant and is highly susceptible to the composition of the aqueous medium. Understanding these variations is paramount for its effective application.

Theoretical Framework: Dissolution and Equilibrium

The dissolution of an ionic salt like [Co(NH₃)₆]Cl₃ is governed by the interplay between two primary energetic factors:

-

Lattice Energy: The energy required to break apart the ionic crystal lattice into its constituent gaseous ions.

-

Hydration Energy: The energy released when these gaseous ions are solvated by water molecules.

For dissolution to be favorable, the hydration energy must be sufficient to overcome the lattice energy. The solubility is then defined by the equilibrium established between the solid salt and its dissolved ions, quantified by the solubility product constant, Kₛₚ.

Diagram: Dissociation of Hexaaminecobalt(III) Chloride

The following diagram illustrates the fundamental dissociation equilibrium of the complex in an aqueous environment.

Caption: Dissolution and precipitation equilibrium for [Co(NH₃)₆]Cl₃ in water.

The Common-Ion Effect: A Primary Determinant of Solubility

The common-ion effect describes the decrease in solubility of an ionic precipitate when a solution of a soluble compound with an ion in common with the precipitate is added.[6][7] This phenomenon, governed by Le Châtelier's principle, is particularly impactful for [Co(NH₃)₆]Cl₃.

If a soluble chloride salt, such as sodium chloride (NaCl) or ammonium chloride (NH₄Cl), is added to a saturated solution of [Co(NH₃)₆]Cl₃, the concentration of Cl⁻ ions increases. According to Le Châtelier's principle, the equilibrium will shift to the left to counteract this increase, favoring the formation of solid [Co(NH₃)₆]Cl₃ and thereby reducing its molar solubility.[7]

Diagram: The Common-Ion Effect Workflow

This workflow demonstrates the practical consequence of adding a common ion to the system.

Caption: Logical workflow illustrating the common-ion effect on solubility.

Quantitative Impact

The solubility of [Co(NH₃)₆]Cl₃ in solutions containing a common chloride ion is significantly lower than in pure water. This effect is often exploited during its synthesis to maximize the yield of the crystalline product from the reaction mixture.[8]

| Aqueous Solution | [Cl⁻] Concentration (M) | Qualitative Solubility of [Co(NH₃)₆]Cl₃ |

| Pure Water | ~0 | 0.26 M (at 20°C)[1][4] |

| 0.1 M NaCl | 0.1 | Significantly Decreased |

| 1.0 M HCl | 1.0 | Markedly Decreased |

| Table 1: Influence of Common Ion Concentration on the Solubility of Hexaaminecobalt(III) Chloride. |

Influence of Ionic Strength and Diverse Ions

While the common-ion effect decreases solubility, the presence of other, "diverse" ions (those not in common with the precipitate) tends to increase solubility. This is known as the diverse ion effect or the effect of ionic strength.[9][10]

The ionic strength of a solution is a measure of the total concentration of ions.[11] In solutions of high ionic strength, the effective concentrations (activities) of the [Co(NH₃)₆]³⁺ and Cl⁻ ions are lower than their molar concentrations due to shielding by the surrounding "ion atmosphere." This increased shielding reduces the rate at which the ions can recombine to form the solid precipitate, thus leading to a slight increase in molar solubility.[9][11]

This effect is central to the Debye-Hückel theory, which describes the deviation of electrolyte solutions from ideal behavior.[11] Therefore, dissolving [Co(NH₃)₆]Cl₃ in a solution of a non-chloride salt, like NaNO₃, may result in a solubility slightly higher than in pure water, provided the salt concentration is not excessively high.

Effect of pH on Stability and Solubility

The hexaaminecobalt(III) cation is remarkably robust, a manifestation of its kinetic inertness.[1][4] It remains stable even when recrystallized from concentrated hydrochloric acid, where the high concentration of H₃O⁺ does not protonate the tightly bound ammonia ligands.[1][4]

However, thermodynamic stability is distinct from kinetic stability. In acidic solutions, the complex is thermodynamically unstable with respect to ligand exchange with water, although this reaction is extremely slow under normal conditions.[12][13]

[Co(NH₃)₆]³⁺(aq) + 6H₂O(l) ⇌ [Co(H₂O)₆]³⁺(aq) + 6NH₃(aq)

In strongly basic solutions, the complex remains stable. Prolonged boiling in water can lead to the evolution of ammonia and the precipitation of cobalt(III) hydroxide, Co(OH)₃, but this requires harsh conditions.[14] For most laboratory and biological applications conducted at or near neutral pH, the complex can be considered stable and its solubility is not significantly impacted by minor pH fluctuations.[13]

Temperature Dependence of Solubility

The dissolution of most solids is an endothermic process, meaning it absorbs heat from the surroundings. For [Co(NH₃)₆]Cl₃, increasing the temperature generally increases its solubility in water. This relationship can be understood through the principles of thermodynamics.

According to the van't Hoff equation, the change in the equilibrium constant (in this case, Kₛₚ) with temperature is related to the enthalpy of dissolution (ΔH°ₛₒₗ). A positive ΔH°ₛₒₗ (endothermic process) means that Kₛₚ, and thus solubility, will increase with temperature.

| Temperature (°C) | Solubility in Water ( g/100 mL) | Molar Solubility (M) |

| 0 | ~1.8 | ~0.067 |

| 20 | 7.0 | 0.26[1][4] |

| 60 | 22.0 | ~0.82 |

| Table 2: Approximate Temperature Dependence of [Co(NH₃)₆]Cl₃ Solubility in Pure Water. Data is illustrative and compiled from general chemical principles and available data points. |

This property is leveraged in purification by recrystallization. The compound can be dissolved in a minimal amount of hot water, and upon cooling, the decreased solubility leads to the formation of purer crystals.[15]

Experimental Protocol: Isothermal Solubility Determination by UV-Vis Spectrophotometry

This protocol outlines a reliable method for determining the solubility of [Co(NH₃)₆]Cl₃ in a given aqueous solution. The method relies on creating a saturated solution and then measuring the concentration of the dissolved complex cation, [Co(NH₃)₆]³⁺, which has a characteristic absorbance spectrum.[16][17]

Materials and Reagents:

-

Hexaaminecobalt(III) chloride, analytical grade

-

Selected aqueous solvent (e.g., deionized water, 0.1 M NaCl solution)

-

Volumetric flasks, pipettes, and glassware

-

Thermostatic water bath or incubator shaker

-

Syringe filters (0.22 µm pore size)

-

UV-Vis Spectrophotometer and quartz cuvettes

Diagram: Experimental Workflow for Solubility Measurement

Caption: Step-by-step workflow for determining the solubility of the complex.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid [Co(NH₃)₆]Cl₃ to a known volume of the desired aqueous solution in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the solution to equilibrate for at least 24-48 hours to ensure the dissolution equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any suspended microcrystals that would otherwise lead to erroneously high solubility values.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent used for dissolution to ensure the measured absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectroscopic Measurement: Record the UV-Vis spectrum of the diluted solution. The [Co(NH₃)₆]³⁺ ion has a characteristic absorption maximum (λₘₐₓ) at approximately 475 nm.[16][18]

-

Calculation: Use a pre-established calibration curve or the Beer-Lambert Law (A = εbc) to determine the concentration of the diluted sample. The molar absorptivity (ε) for [Co(NH₃)₆]³⁺ at 475 nm is a known constant.

-

Final Determination: Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration is the molar solubility of [Co(NH₃)₆]Cl₃ under the tested conditions.

Conclusion

The aqueous solubility of hexaaminecobalt(III) chloride is a multifaceted property, not a single value. It is fundamentally dictated by an equilibrium that is highly sensitive to the chemical environment. The common-ion effect provides a powerful means to decrease its solubility, a principle essential for its synthesis and purification. Conversely, the general ionic strength of a solution can slightly enhance solubility. While the complex is kinetically inert across a wide pH range, its solubility shows a clear positive correlation with temperature. A thorough understanding of these principles, supported by robust experimental validation, is crucial for any scientist or researcher aiming to leverage the unique properties of this important coordination compound in their work.

References

- Wikipedia. Hexaamminecobalt(III) chloride. [Link]

- chemeurope.com. Cobalt(III) hexammine chloride. [Link]

- ResearchG

- Chemistry Stack Exchange. Is hexaamminecobalt(III)

- Chemistry LibreTexts. 1.3: Varying solubility of ionic compounds. [Link]

- ResearchGate. The Effect of Ionic Strength on the Solubility of an Electrolyte | Request PDF. [Link]

- Wikipedia. Ionic strength. [Link]

- UW-Madison Demonstration Lab.

- Chegg.com. Solved Lab 3: Properties of Hexaamminecobalt (III) Chloride. [Link]

- Chemistry LibreTexts. 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

- ResearchGate. UV-Vis spectrum obtained for the hexaminocobalt chloride (III). [Link]

- Fiveable. [Co(NH3)6]Cl3 Definition - Inorganic Chemistry II Key Term. [Link]

- Rasayan Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF HEXAMINE COBALT (III)

- Studylib.

- Crystal growing wiki. Hexaamminecobalt(III) chloride. [Link]

- Brainly.in. Common ion effect in preparation of hexammine cobalt 3 chloride. [Link]

- International Journal of Chemical Studies. Effect of ionic strength on the stability constants of complexes of 3–(4–chlorophenyl). [Link]

- Chegg.com. Solved This is a UV-vis spectrum of Hexamminecobalt (III). [Link]

- Production and Estimation of the Rate of Formation of a Complex, Co (NH3)

- ChemTube3D. [Co(NH3)6]Cl3 - Hexamminecobalt(III) chloride. [Link]

- PubChem. Co (N H3)6 Cl3. [Link]

- Allen. How many ions are produced from [Co(NH_(3))(6)]Cl(3) in solution ?. [Link]

Sources

- 1. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. CAS 10534-89-1: Hexaamminecobalt(3+) trichloride [cymitquimica.com]

- 4. Cobalt(III)_hexammine_chloride [chemeurope.com]

- 5. How many ions are produced from `[Co(NH_(3))_(6)]Cl_(3)` in solution ? [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. Dissociation and Solubility- Effect of Ionic Strength on Ion Dissociation – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 11. Ionic strength - Wikipedia [en.wikipedia.org]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. HEXAAMMINECOBALT(III) CHLORIDE | 10534-89-1 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. chegg.com [chegg.com]

Electron configuration and magnetic properties of Hexaaminecobalt(III) ion

An In-depth Technical Guide to the Electron Configuration and Magnetic Properties of the Hexaaminecobalt(III) Ion

Abstract

The hexaaminecobalt(III) ion, [Co(NH₃)₆]³⁺, serves as an archetypal model in coordination chemistry for understanding the interplay between electronic structure, ligand field effects, and magnetic properties. This guide provides a detailed examination of the ion, grounded in Crystal Field Theory (CFT) and Ligand Field Theory (LFT). We delineate the electron configuration of the central cobalt(III) ion, a d⁶ system, under the influence of six ammonia ligands. As strong-field ligands, ammonia creates a significant energy splitting of the d-orbitals, resulting in a low-spin t₂g⁶e_g⁰ configuration. This configuration, which features no unpaired electrons, dictates the ion's magnetic behavior. Consequently, [Co(NH₃)₆]³⁺ is diamagnetic, a property that is consistently verified through experimental methods such as magnetic susceptibility measurements. This document provides the theoretical basis for these properties, outlines the experimental protocols for their verification, and includes a standard procedure for the synthesis of the chloride salt of the complex, hexaaminecobalt(III) chloride.

Introduction

The hexaaminecobalt(III) cation, [Co(NH₃)₆]³⁺, is a classic example of a "Werner complex," named after Alfred Werner, the pioneer of coordination chemistry.[1] Its stability, kinetic inertness, and distinct properties have established it as a foundational compound for teaching and research in inorganic chemistry.[1][2] Understanding the electronic structure of this ion is crucial for explaining its color, reactivity, and, most notably, its magnetic properties. This guide synthesizes theoretical principles with experimental methodologies to provide a comprehensive overview for researchers and drug development professionals who may utilize such complexes, for instance, in structural biology to stabilize nucleic acid structures for X-ray crystallography.[1][2]

Theoretical Framework: Electron Configuration

The properties of [Co(NH₃)₆]³⁺ are a direct consequence of its electronic arrangement, which is best described by Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT).[3][4][5]

The Central Ion and Ligand Field

The central metal in the complex is cobalt. In its elemental form, cobalt has an electron configuration of [Ar] 3d⁷4s². To form the hexaaminecobalt(III) ion, the cobalt atom loses three electrons, two from the 4s orbital and one from the 3d orbital, yielding the cobalt(III) ion, Co³⁺. This results in a d⁶ electron configuration ([Ar] 3d⁶).[6][7][8]

In an isolated, gaseous Co³⁺ ion, the five 3d orbitals (d_xy_, d_xz_, d_yz_, d_x²-y²_, and d_z²_) are degenerate, meaning they all have the same energy. However, when surrounded by six ammonia (NH₃) ligands in an octahedral arrangement, this degeneracy is lifted. According to Crystal Field Theory, the lone pairs of electrons on the ammonia ligands create a negative electrostatic field that repels the electrons in the d-orbitals of the Co³⁺ ion.[3][9]

This repulsion is not uniform. The d_x²-y²_ and d_z²_ orbitals (the e_g_ set) point directly towards the ligands along the x, y, and z axes, experiencing strong repulsion and thus an increase in energy. The d_xy_, d_xz_, and d_yz_ orbitals (the t₂g set) are oriented between the axes, experiencing less repulsion and becoming lower in energy relative to the initial degenerate state.[3][10] This separation in energy is known as the crystal field splitting energy, or Δₒ (delta octahedral).

Strong-Field Ligands and Low-Spin Configuration

The magnitude of Δₒ is determined by the nature of the ligand. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Ammonia (NH₃) is classified as a strong-field ligand, meaning it induces a large Δₒ.[7][11]

For a d⁶ ion like Co³⁺, there are two possible ways to arrange the six electrons in the split d-orbitals:

-

High-Spin: If Δₒ is small (in the case of a weak-field ligand), the energy required to place an electron in a higher-energy e_g_ orbital is less than the energy required to pair two electrons in a single t₂g orbital (the spin-pairing energy, P). Electrons will therefore occupy all orbitals singly before pairing, resulting in a t₂g⁴e_g² configuration with four unpaired electrons.

-

Low-Spin: If Δₒ is large (in the case of a strong-field ligand like NH₃), the energy cost of promoting an electron to an e_g_ orbital is greater than the spin-pairing energy (Δₒ > P). Therefore, the electrons will fill the lower-energy t₂g orbitals completely before any occupy the e_g_ set.[12]

For [Co(NH₃)₆]³⁺, the strong-field NH₃ ligands create a large Δₒ, forcing all six d-electrons to pair up in the t₂g orbitals.[6][7] This results in a low-spin electron configuration of t₂g⁶e_g⁰ .

Caption: d-orbital splitting for Co³⁺ in a strong octahedral field.

Magnetic Properties

The magnetic properties of a coordination complex are determined by the presence or absence of unpaired electrons.

-

Paramagnetic substances have unpaired electrons and are attracted to an external magnetic field.

-

Diamagnetic substances have no unpaired electrons; all electrons are paired, and they are weakly repelled by a magnetic field.[12]

| Property | Description |

| Central Metal Ion | Cobalt (Co) |

| Oxidation State | +3 |

| d-electron Count | d⁶ |

| Ligand Field | Strong (from 6x NH₃) |

| Spin State | Low-Spin |

| Electron Configuration | t₂g⁶e_g⁰ |

| Number of Unpaired Electrons | 0 |

| Predicted Magnetic Property | Diamagnetic |

| Observed Magnetic Property | Diamagnetic[1][2] |

| Table 1: Summary of Electronic and Magnetic Properties of [Co(NH₃)₆]³⁺. |

Experimental Verification: Magnetic Susceptibility

The magnetic properties of a compound are quantified by measuring its magnetic susceptibility (χ), which is a measure of how much a material will become magnetized in an applied magnetic field.[14] From this value, the magnetic moment (μ) can be calculated, which directly relates to the number of unpaired electrons (n) via the spin-only formula:

μ_s_ = √[n(n+2)] Bohr Magnetons (BM)

For the hexaaminecobalt(III) ion, with a predicted n=0, the theoretical magnetic moment is 0 BM. Experimental determination confirms this diamagnetic nature.

Experimental Protocol: Measurement by Evans Balance

The Evans balance is a common and convenient instrument for determining magnetic susceptibility.[14][15] It operates by measuring the force exerted on a sample by a magnetic field.

Methodology:

-

Instrument Calibration: Ensure the Evans balance is turned on, stabilized, and properly calibrated according to the manufacturer's specifications.

-

Prepare the Sample Tube:

-

Take an empty, clean glass sample tube and place it in the balance. Record the reading for the empty tube (R₀).

-

Remove the tube and carefully fill it with the powdered [Co(NH₃)₆]Cl₃ sample to a packed height (l) of approximately 2-3 cm. Ensure the top surface is flat.

-

-

Weigh the Sample: Accurately weigh the filled sample tube and subtract the mass of the empty tube to determine the mass of the sample (m).

-

Measure the Sample:

-

Place the packed sample tube back into the balance holder.

-